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Compound of Interest

Compound Name: Nonylbenzene

Cat. No.: B091765 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers, identification, and

characterization of aromatic hydrocarbons with the molecular formula C15H24. This class of

compounds, belonging to the broader category of substituted benzenes, presents a variety of

structural isomers with distinct physical properties and spectroscopic features. This document

outlines their systematic nomenclature, summarizes key quantitative data, and provides

detailed experimental protocols for their analysis.

Isomers and Nomenclature of C15H24 Aromatic
Hydrocarbons
The molecular formula C15H24 corresponds to a benzene ring (C6H6) with alkyl substituents

totaling nine carbon atoms and eighteen hydrogen atoms (C9H18). The arrangement of these

substituents on the benzene ring gives rise to numerous structural isomers. The International

Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these

compounds.

A primary example of a C15H24 aromatic hydrocarbon is 1,3,5-triisopropylbenzene, which is

characterized by a benzene ring symmetrically substituted with three isopropyl groups.[1] Other

isomers can be formed by varying the type, number, and position of the alkyl groups on the

benzene ring.
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Data Presentation: Physical and Chemical Properties of
C15H24 Aromatic Isomers
The following table summarizes the available quantitative data for various aromatic isomers of

C15H24. The diversity in structure among these isomers leads to differences in their physical

properties.

IUPAC
Name

CAS
Number

Molecular
Weight (
g/mol )

Boiling
Point (°C)

Melting
Point (°C)

Density
(g/mL at
25°C)

Refractiv
e Index
(n20/D)

1,3,5-

Tri(propan-

2-

yl)benzene

717-74-8 204.35
232-236[2]

[3]
-7[2] 0.845[3] 1.488[2][3]

1,2,3-

Tri(propan-

2-

yl)benzene

27322-34-

5
204.35

Data not

available

Data not

available

Data not

available

Data not

available

n-

Nonylbenz

ene

1081-77-2 204.35 295-298 -28 0.856 1.485

1,2-Di-tert-

butyl-4-

methylbenz

ene

103391-

77-1
204.36

Data not

available

Data not

available

Data not

available

Data not

available

3,5-Di-tert-

butyltoluen

e

98-51-1 204.36 232 29-30 0.861 1.492
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The identification and structural elucidation of C15H24 aromatic hydrocarbons rely on a

combination of chromatographic and spectroscopic techniques.

Protocol 1: Separation and Purification by Gas
Chromatography (GC)
Objective: To separate a mixture of C15H24 aromatic isomers.

Methodology:

Sample Preparation: Dissolve the sample mixture in a volatile organic solvent such as

hexane or dichloromethane.

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into a gas chromatograph

equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

GC Conditions:

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm

film thickness).

Carrier Gas: Helium at a constant flow rate.

Oven Temperature Program: Start at a suitable initial temperature (e.g., 100°C), hold for a

few minutes, then ramp the temperature at a controlled rate (e.g., 10°C/min) to a final

temperature (e.g., 250°C) to ensure the elution of all isomers.

Detection: The separated components will be detected by the FID, producing a

chromatogram showing peaks corresponding to each isomer. If coupled to an MS, mass

spectra can be obtained for each peak.

Protocol 2: Structural Elucidation by Nuclear Magnetic
Resonance (NMR) Spectroscopy
Objective: To determine the substitution pattern and structure of an isolated C15H24 aromatic

isomer.
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Methodology:

Sample Preparation: Dissolve a pure sample of the isomer in a deuterated solvent (e.g.,

CDCl3).

¹H NMR Spectroscopy:

Acquire the ¹H NMR spectrum.

Analysis:

Aromatic protons (Ar-H) typically appear in the chemical shift range of 6.5-8.0 ppm. The

integration and splitting patterns of these signals provide information about the number

and relative positions of the substituents on the benzene ring.

Benzylic protons (protons on carbons directly attached to the aromatic ring) typically

appear in the range of 2.0-3.0 ppm. The chemical shift, integration, and multiplicity of

these signals help identify the nature of the alkyl substituents.

¹³C NMR Spectroscopy:

Acquire the ¹³C NMR spectrum.

Analysis:

Aromatic carbons typically appear in the range of 120-150 ppm. The number of distinct

signals indicates the symmetry of the substitution pattern.

Alkyl carbon signals will appear in the upfield region, and their chemical shifts can help

confirm the structure of the substituents.

Protocol 3: Molecular Weight and Fragmentation
Analysis by Mass Spectrometry (MS)
Objective: To confirm the molecular weight and obtain information about the structure of

C15H24 aromatic isomers.

Methodology:
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Ionization: Introduce the sample into the mass spectrometer, typically via a GC inlet or direct

infusion. Use electron ionization (EI) at 70 eV.

Mass Analysis: Acquire the mass spectrum.

Analysis:

Molecular Ion Peak (M+): The mass spectrum will show a prominent molecular ion peak at

a mass-to-charge ratio (m/z) corresponding to the molecular weight of C15H24 (204.35

g/mol ).

Fragmentation Pattern: Alkyl-substituted benzenes often undergo characteristic

fragmentation. A common fragmentation pathway involves the loss of an alkyl radical to

form a stable benzylic or tropylium cation, which can be observed at specific m/z values

(e.g., m/z 91 for a tropylium ion). The fragmentation pattern provides clues about the

nature and arrangement of the alkyl substituents.

Mandatory Visualizations
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Caption: Isomeric classes of C15H24 aromatic hydrocarbons.
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Experimental Workflow for Identification and
Characterization

Mixture of C15H24 Isomers
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Caption: Workflow for C15H24 aromatic hydrocarbon analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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